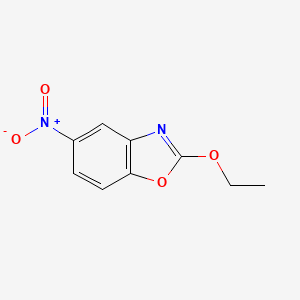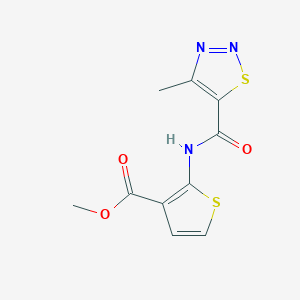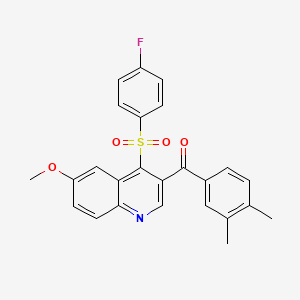![molecular formula C20H18N2O6S2 B2519535 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-36-7](/img/structure/B2519535.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide" is a member of the sulfonamide family, which is known for its wide range of biological activities, including antibacterial, antitumor, and enzyme inhibition properties. Sulfonamides typically consist of a sulfonyl group attached to an amine, and modifications to this basic structure can lead to compounds with diverse and potent biological activities .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. For example, the synthesis of sulfamethizole, an antibacterial compound, involves the reaction of an amino thiadiazole with a sulfonyl chloride, followed by hydrolysis . Similarly, the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives includes directed lithiation of propanamides, aryne-mediated cyclization, and quenching with electrophiles . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. The presence of substituents on the phenyl rings, such as methoxy, hydroxy, or nitro groups, can significantly affect the potency and specificity of these compounds . The benzo[d][1,3]dioxol-5-yl and methoxyphenyl groups in the compound of interest suggest that it may have unique interactions with biological targets due to these substituents' electronic and steric effects.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including those that lead to the formation of impurities during synthesis. For instance, the reaction of unreacted sulfonyl chloride with a sulfonamide can lead to the formation of by-products . Understanding these reactions is essential for optimizing the synthesis process and ensuring the purity of the final product.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound closely related to the one , was prepared through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. This derivative was fully analyzed and characterized, demonstrating the potential for similar compounds, like N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, to be synthesized and thoroughly studied using various spectral methods (Manolov, Ivanov, & Bojilov, 2021).
Anticonvulsant and Antimicrobial Activities
Compounds containing a sulfonamide thiazole moiety, similar in structure to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, have shown promise in anticonvulsant and antimicrobial applications. For example, derivatives of heterocyclic compounds with a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects and offered protection against picrotoxin-induced convulsion in research studies. Additionally, some synthesized compounds in this category have demonstrated antimicrobial action (Farag et al., 2012).
Cytotoxicity and Anti-inflammatory Activity
Research has shown that N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. These properties indicate potential applications in cancer therapy and inflammation management. The structural characteristics and physicochemical parameters of these compounds correlate with their biological results, suggesting that compounds like N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide could exhibit similar activities (Zablotskaya et al., 2013).
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c1-26-14-3-5-15(6-4-14)30(24,25)9-8-19(23)22-20-21-16(11-29-20)13-2-7-17-18(10-13)28-12-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBESBAMSULNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)



![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)

![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)
![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)


![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)